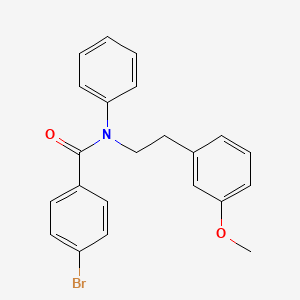

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide

Description

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide is a brominated N-phenylbenzamide derivative characterized by a 4-bromo substituent on the benzamide ring and a 3-methoxyphenethyl group attached to the nitrogen atom. This compound belongs to a broader class of N-phenylbenzamides, which are recognized for their diverse biological activities, including antiviral, anticancer, and antifungal properties . The bromine atom at the para position of the benzamide ring and the methoxy group on the phenethyl moiety likely influence its electronic properties, metabolic stability, and target interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

4-bromo-N-[2-(3-methoxyphenyl)ethyl]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO2/c1-26-21-9-5-6-17(16-21)14-15-24(20-7-3-2-4-8-20)22(25)18-10-12-19(23)13-11-18/h2-13,16H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHGWPXEOBMWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide typically involves the following steps:

Amidation: The brominated benzene derivative is then reacted with 3-methoxyphenethylamine and phenyl isocyanate to form the desired benzamide compound. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) or pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-Bromo-N-(3-formylphenethyl)-N-phenylbenzamide or 4-Bromo-N-(3-carboxyphenethyl)-N-phenylbenzamide.

Reduction: Formation of N-(3-methoxyphenethyl)-N-phenylbenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiviral Activity

N-Phenylbenzamide derivatives with bromine and methoxy substituents exhibit notable antiviral activity against enterovirus 71 (EV71). For example:

- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e): Displays potent anti-EV71 activity (IC₅₀ = 5.7–12 μM) and low cytotoxicity (TC₅₀ = 620 μM), outperforming pirodavir (TC₅₀ = 31 μM) .

- Compound 2a : A less active analog (IC₅₀ = 18 μM) lacking substituents on the secondary benzene ring, highlighting the importance of bromine and methoxy groups for potency .

Key Insight : Bromine at the para position enhances antiviral activity, while methoxy groups improve metabolic stability by reducing susceptibility to oxidative metabolism .

Anticancer Derivatives

- 4e (para-methoxy) and 4f (para-fluoro) : Exhibit single-digit IC₅₀ values in cytotoxicity assays, with molecular docking suggesting strong interactions with kinase targets .

- Imidazole-based analogs : Derivatives with fluorinated or methoxy groups show enhanced activity, emphasizing the role of electron-withdrawing substituents in improving binding affinity .

Antifungal and Antibacterial Activity

- Compound 4q : A trifluoromethylpyrimidine-containing N-phenylbenzamide with superior antifungal activity against Phomopsis sp. and Botrytis cinerea compared to pyrimethanil .

- Azole derivatives (3a–e) : Exhibit broad-spectrum antibacterial activity but weaker inhibition zones than standard drugs, indicating the need for structural optimization .

Structural Divergence : The 3-methoxyphenethyl group in the target compound may enhance lipophilicity and membrane penetration compared to pyrimidine or azole-containing analogs.

Physicochemical and Structural Properties

- 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallographic studies reveal two molecules per asymmetric unit, with bond lengths and angles comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) .

- 3-Bromo-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide : Incorporates a morpholine sulfonyl group, improving solubility and likely altering pharmacokinetics compared to the target compound .

Mechanistic and Metabolic Considerations

- Metabolic Stability : Substitution on the secondary benzene ring (e.g., methoxy in 1e) reduces metabolic degradation, a feature shared with the target compound’s 3-methoxyphenethyl group .

- Electronic Effects : Bromine’s electron-withdrawing nature may enhance binding to viral proteases or kinase ATP pockets, as seen in EV71-active analogs .

Biological Activity

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiangiogenic effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of the aromatic ring, which is crucial for its biological activity. The presence of the methoxy group and the phenethyl moiety enhances its lipophilicity and bioavailability, potentially influencing its interaction with biological targets.

Target Enzymes

The primary biological targets for 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide include:

- Matrix Metalloproteinases (MMPs) : These enzymes play a critical role in extracellular matrix remodeling and are implicated in cancer metastasis and angiogenesis.

- Signal Transducer and Activator of Transcription 3 (STAT3) : This transcription factor is often activated in various cancers, promoting cell survival and proliferation.

Mode of Action

The compound exhibits MMP inhibitory properties , particularly against MMP-12, which is associated with tumor growth and metastasis. By inhibiting MMPs, the compound can reduce angiogenesis, thereby limiting tumor growth. Additionally, it acts as a STAT3 inhibitor , which may further contribute to its anticancer effects by disrupting signaling pathways essential for cancer cell survival.

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide suggests that it can effectively reach its targets in vivo. Studies indicate that the compound maintains stability over time, which is essential for sustained therapeutic effects.

Anticancer Effects

Case studies have demonstrated that 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide has significant anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.0 | MMP inhibition |

| Lung Cancer | 7.5 | STAT3 inhibition |

| Colon Cancer | 6.0 | Induction of apoptosis |

Antiangiogenic Activity

The compound's ability to inhibit angiogenesis has been linked to its MMP inhibitory action. By preventing the breakdown of extracellular matrix components, it reduces the formation of new blood vessels necessary for tumor growth.

Table 2: Antiangiogenic Activity

| Assay Type | Result |

|---|---|

| In vitro Angiogenesis Assay | Significant reduction in vessel formation |

| In vivo Matrigel Plug Assay | Decreased vascularization observed |

Case Studies

- Study on MMP Inhibition : A recent study investigated the effect of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide on MMP-12 activity in breast cancer models. Results indicated a dose-dependent inhibition of MMP activity, correlating with reduced tumor growth rates in treated animals.

- Antitumor Efficacy : Another study focused on the compound's efficacy against lung cancer cells in xenograft models. The findings revealed that treatment led to significant tumor size reduction compared to controls, highlighting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.